1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene
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Overview
Description
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene is a chemical compound with the molecular formula C6Cl6. It is known for its unique structure, which includes two dichloromethylene groups attached to a cyclobutene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene typically involves the chlorination of cyclobutene derivatives. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions to introduce the dichloromethylene groups. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclobutene is reacted with chlorine in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclobutene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated cyclobutene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dichloromethylene groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene involves its interaction with various molecular targets. The dichloromethylene groups can participate in electrophilic and nucleophilic reactions, allowing the compound to modify other molecules. These interactions can affect molecular pathways, including enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-3,4-dimethylene-cyclobutene
- 1,2-Dichloro-3,4-dichlorocyclobutene
- 1,2,3,4-Tetrachlorocyclobutene
Uniqueness
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene is unique due to its specific arrangement of dichloromethylene groups on the cyclobutene ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1128-20-7 |
---|---|
Molecular Formula |
C6Cl6 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
1,2-dichloro-3,4-bis(dichloromethylidene)cyclobutene |
InChI |
InChI=1S/C6Cl6/c7-3-1(5(9)10)2(4(3)8)6(11)12 |
InChI Key |
CRBWLZHAYSNDPR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(Cl)Cl)C1=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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